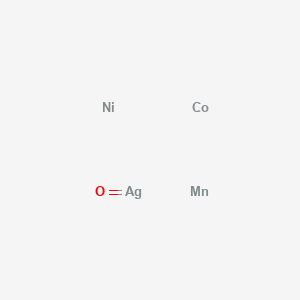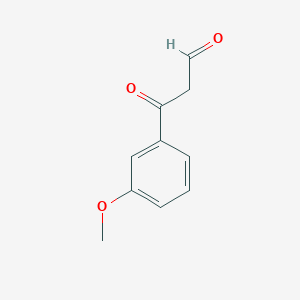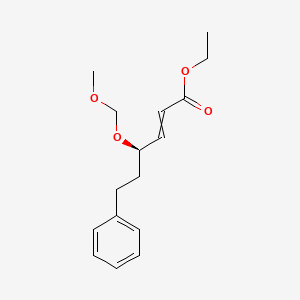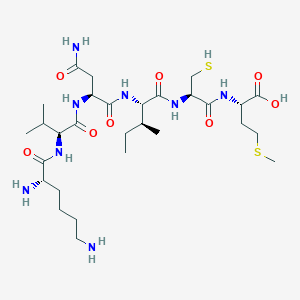
L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine is a complex peptide composed of six amino acids: lysine, valine, asparagine, isoleucine, cysteine, and methionine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
化学反応の分析
Types of Reactions
L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as carbodiimides, can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction leads to free thiol groups.
科学的研究の応用
L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine has several scientific research applications:
Chemistry: It serves as a model peptide for studying peptide synthesis and modification techniques.
Biology: It is used in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: This peptide can be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It can be utilized in the development of peptide-based materials and biocatalysts.
作用機序
The mechanism of action of L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cysteine residue can form disulfide bonds, which are crucial for maintaining the structural integrity of proteins. Additionally, the peptide’s sequence can influence its binding affinity and specificity for different targets.
類似化合物との比較
Similar Compounds
L-Lysyl-L-isoleucyl-L-asparaginyl-L-valyl-L-asparaginyl-L-valine: This peptide has a similar structure but differs in the sequence and composition of amino acids.
L-Tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-Proline: Another peptide with a different sequence and functional properties.
Uniqueness
L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine is unique due to its specific sequence and the presence of cysteine, which allows for the formation of disulfide bonds. This feature can significantly impact the peptide’s stability and functionality in various applications.
特性
CAS番号 |
819802-82-9 |
|---|---|
分子式 |
C29H54N8O8S2 |
分子量 |
706.9 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C29H54N8O8S2/c1-6-16(4)23(28(43)35-20(14-46)26(41)33-18(29(44)45)10-12-47-5)37-25(40)19(13-21(32)38)34-27(42)22(15(2)3)36-24(39)17(31)9-7-8-11-30/h15-20,22-23,46H,6-14,30-31H2,1-5H3,(H2,32,38)(H,33,41)(H,34,42)(H,35,43)(H,36,39)(H,37,40)(H,44,45)/t16-,17-,18-,19-,20-,22-,23-/m0/s1 |
InChIキー |
MYGBASGOZVFWSL-HKZQYKGFSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


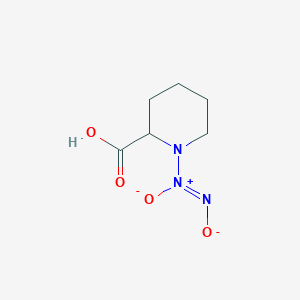
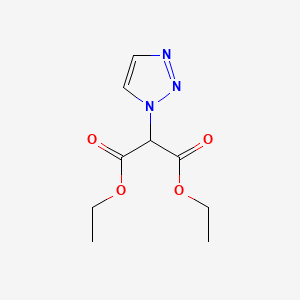
![Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]-](/img/structure/B12530095.png)
![4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B12530096.png)
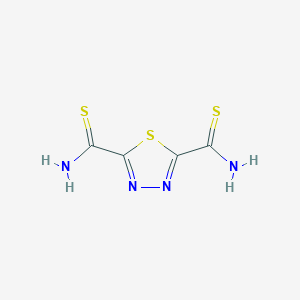
![1,4-Bis[(dihexylphosphoryl)methyl]piperazine](/img/structure/B12530124.png)
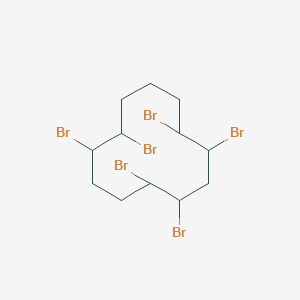

![1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12530156.png)
![[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12530163.png)
